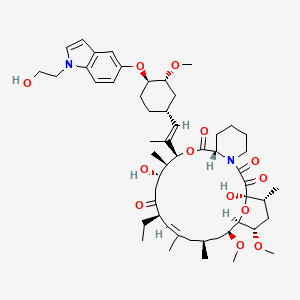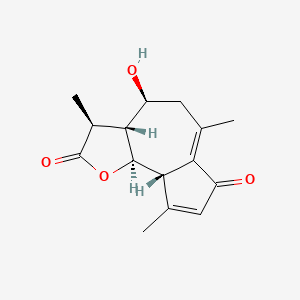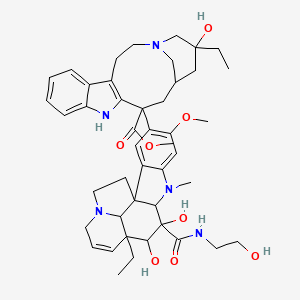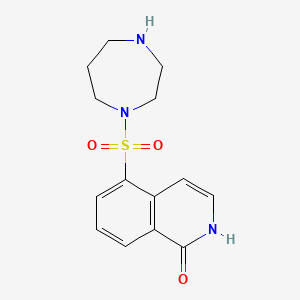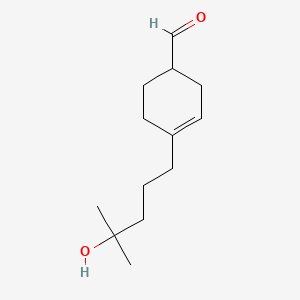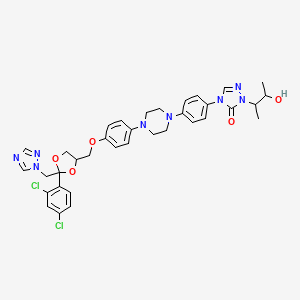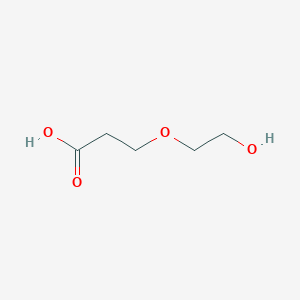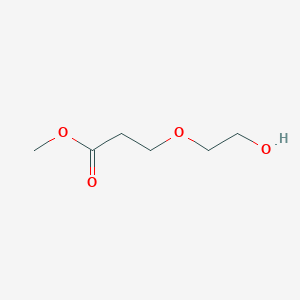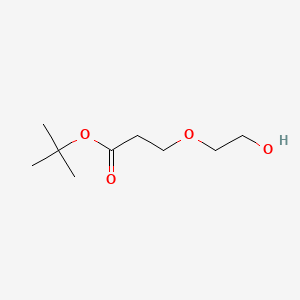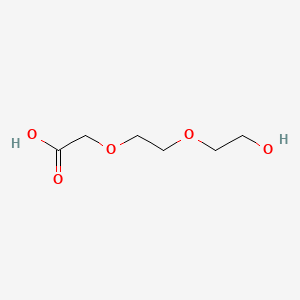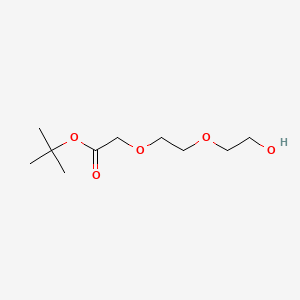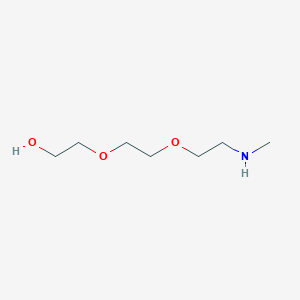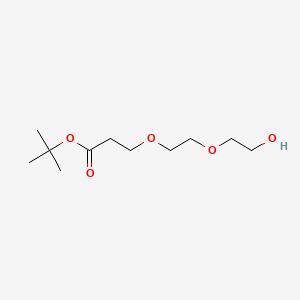
Ethyl 2,5-dihydro-4-methoxy-5-oxo-3-phenyl-2-furanpropanoate
Overview
Description
FR-62765 is a small molecule drug that acts as an aldose reductase inhibitor. It is a derivative of WF-3681 and has shown potential in treating diabetic neuropathy by preventing the accumulation of sorbitol in the sciatic nerve and improving motor nerve conduction velocity .
Preparation Methods
FR-62765 can be synthesized through various synthetic routes. One common method involves the esterification of 2-furanpropanoic acid with ethanol in the presence of a catalyst to form ethyl 2,5-dihydro-4-methoxy-5-oxo-3-phenyl-2-furanpropanoate. The reaction conditions typically include a temperature of around 20°C and a pressure of 760 Torr. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
FR-62765 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a model compound to study aldose reductase inhibition.
Industry: It is used in the development of new aldose reductase inhibitors and related compounds.
Mechanism of Action
FR-62765 exerts its effects by inhibiting the enzyme aldose reductase, which is involved in the polyol pathway. By inhibiting this enzyme, FR-62765 prevents the conversion of glucose to sorbitol, thereby reducing sorbitol accumulation in tissues. This mechanism is particularly beneficial in preventing diabetic complications such as neuropathy .
Comparison with Similar Compounds
FR-62765 is unique compared to other aldose reductase inhibitors due to its higher peak concentrations in plasma and sciatic nerve tissues . Similar compounds include:
WF-3681: The parent compound of FR-62765, also an aldose reductase inhibitor.
Epalrestat: Another aldose reductase inhibitor used in the treatment of diabetic neuropathy.
Sorbinil: An older aldose reductase inhibitor with similar applications.
FR-62765 stands out due to its improved pharmacokinetic properties and higher efficacy in preclinical models .
Properties
CAS No. |
105346-34-7 |
|---|---|
Molecular Formula |
C16H18O5 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
ethyl 3-(4-methoxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoate |
InChI |
InChI=1S/C16H18O5/c1-3-20-13(17)10-9-12-14(11-7-5-4-6-8-11)15(19-2)16(18)21-12/h4-8,12H,3,9-10H2,1-2H3 |
InChI Key |
ODHJHYPKZNTPCS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC1C(=C(C(=O)O1)OC)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)CCC1C(=C(C(=O)O1)OC)C2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR 62765; FR-62765; FR62765. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

